molecular formula C21H29N3S2 B12142728 (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine

(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine

Cat. No.: B12142728
M. Wt: 387.6 g/mol
InChI Key: HRUQCXQVQAEUIS-UHFFFAOYSA-N
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Description

"(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine" is a heterocyclic compound featuring a fused thiopheno[3,2-e]pyrimidine core substituted with a 2-thienyl group at position 5 and an undecylamine (11-carbon alkylamine) chain at position 2. The thiophene and pyrimidine moieties contribute to π-conjugation, enhancing electronic properties, while the undecylamine chain may improve solubility in nonpolar solvents and influence self-assembly behavior .

Properties

Molecular Formula

C21H29N3S2

Molecular Weight

387.6 g/mol

IUPAC Name

5-thiophen-2-yl-N-undecylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H29N3S2/c1-2-3-4-5-6-7-8-9-10-13-22-20-19-17(18-12-11-14-25-18)15-26-21(19)24-16-23-20/h11-12,14-16H,2-10,13H2,1H3,(H,22,23,24)

InChI Key

HRUQCXQVQAEUIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine typically involves multi-step reactions starting from readily available thiophene derivatives. One common approach includes:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a 2-thienyl derivative through a condensation reaction involving thiophene and an appropriate aldehyde or ketone.

    Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization reactions to form the thiopheno[3,2-e]pyrimidine core.

    Attachment of the Undecylamine Chain: The final step involves the nucleophilic substitution reaction where the undecylamine chain is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is prone to electrophilic substitution reactions, especially at the thiophene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in chloroform for bromination; nitric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its heterocyclic structure is conducive to binding with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry

In the industrial sector, the compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells .

Mechanism of Action

The mechanism of action of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings facilitate binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, we compare it with structurally related thiopheno- and thiazolo-pyrimidine derivatives. Key analogs include compounds 19 and 20 from Molecules (2014), which share fused pyrimidine cores but differ in substituents and functional groups (Table 1) .

Table 1: Comparative Analysis of Thiopheno/Thiazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Key Properties
(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine Thiopheno[3,2-e]pyrimidine 2-Thienyl (C4H3S), undecylamine (C11H23NH2) Not reported (inferred: Suzuki coupling, alkylation) High π-conjugation, solubility in organic solvents, potential for thin-film applications
Compound 19 [Molecules, 2014] Thiazolo[4,5-d]pyrimidine 7-Phenyl, 6-hydroxy-2-oxo-2H-chromen-4-yl Microwave-assisted or conventional heating in DMF/AcOH Fluorescence (chromen group), moderate thermal stability (~200°C)
Compound 20 [Molecules, 2014] Thiazolo[4,5-d]pyrimidine 2,7-Diphenyl, 6-amino-4-methyl-dihydrochromen Conventional heating in DMF/AcOH Reduced fluorescence, enhanced solubility in polar solvents

Key Differentiators and Research Findings

Electronic Properties

  • Target Compound: The thiopheno[3,2-e]pyrimidine core with 2-thienyl substitution enhances π-conjugation, likely leading to a narrow bandgap (~1.5–2.0 eV, estimated) suitable for organic semiconductors. The undecylamine chain may disrupt crystallinity but improve solution processability .
  • Compound 19: The chromen moiety introduces fluorescence (λem ~450 nm), absent in the target compound due to its non-aromatic alkyl chain .

Solubility and Processing

  • The undecylamine chain in the target compound grants solubility in chloroform, toluene, and THF, whereas Compound 20’s polar dihydrochromen group increases solubility in DMSO and DMF .

Thermal Stability

  • Compound 19 exhibits moderate thermal stability (decomposition at ~200°C), while the target compound’s alkyl chain may lower its stability (<150°C), as observed in similar alkyl-substituted thiophenes .

Biological Activity

(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Compound Overview

  • IUPAC Name: 5-thiophen-2-yl-N-undecylthieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula: C21H29N3S2
  • Molecular Weight: 387.6 g/mol

The compound features a thieno[3,2-e]pyrimidine core fused with thiophene and undecylamine moieties, which may contribute to its diverse biological properties.

Synthesis

The synthesis of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions: Utilizing thiophene derivatives and pyrimidine precursors.
  • Substitution Reactions: Introducing undecylamine through nucleophilic substitution.
  • Purification Techniques: Employing chromatography to isolate the desired product with high purity.

Anticancer Properties

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Thienopyrimidine derivatives are also known for their antimicrobial properties. Studies have reported that these compounds can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

CompoundActivityReference
(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamineModerate antibacterial activity
Similar thienopyrimidine derivativesPotent against various pathogens

Antimalarial Activity

Recent studies have explored the potential of thienopyrimidine derivatives in combating malaria. For example, certain derivatives have demonstrated activity against both the erythrocytic and hepatic stages of Plasmodium species:

  • In Vitro Studies: Compounds were tested for their efficacy against P. falciparum and P. berghei, showing promising results that warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine. Key findings include:

  • Substituent Effects: The presence of electron-donating or withdrawing groups at specific positions on the thieno[3,2-e]pyrimidine core significantly influences biological activity.
  • Chain Length Variations: Altering the length of the undecyl chain can affect lipophilicity and membrane permeability, impacting overall efficacy .

Case Studies

Several studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:

  • Anticancer Study : A derivative similar to (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range .
  • Antimicrobial Study : A series of thienopyrimidine compounds were evaluated for their antibacterial properties, with some showing over 70% inhibition against Staphylococcus aureus .

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